

Application Notes and Protocols: Phenethylammonium Iodide (PEAI) Surface Treatment of Perovskite Films

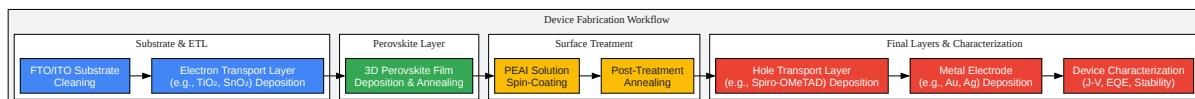
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FE-PE2I**

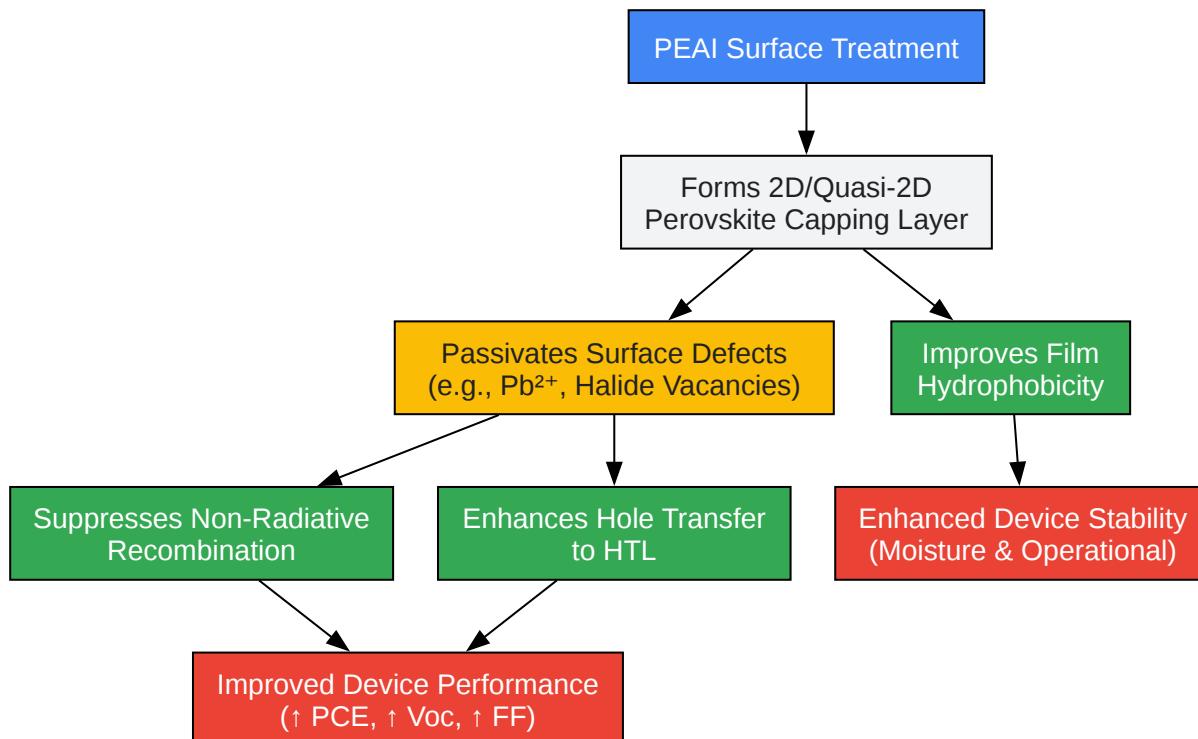
Cat. No.: **B1147654**

[Get Quote](#)


Introduction

Phenethylammonium iodide (PEAI) has emerged as a critical surface treatment agent for metal halide perovskite films, significantly enhancing the performance and stability of perovskite solar cells (PSCs). The primary function of PEAI is to passivate defects on the surface and at the grain boundaries of the polycrystalline perovskite film.^{[1][2]} Uncoordinated lead ions (Pb^{2+}) and halide vacancies are common defects that act as non-radiative recombination centers, limiting the device's open-circuit voltage (V_{oc}) and overall power conversion efficiency (PCE).^{[3][4]}

The application of a PEAI solution to the 3D perovskite surface often leads to the formation of a 2D or quasi-2D perovskite capping layer (e.g., $(PEA)_2PbI_4$).^{[5][6]} This layer effectively passivates surface traps, reduces charge recombination, and improves charge transfer to the hole transport layer (HTL).^{[3][6]} Furthermore, the hydrophobic nature of the PEAI-based layers enhances the film's resistance to moisture, thereby improving the long-term stability of the device.^{[4][7][8]} This document provides detailed protocols for the PEAI surface treatment of perovskite films and summarizes key quantitative data from recent literature.


Experimental Workflow and Passivation Mechanism

The following diagrams illustrate the typical experimental workflow for fabricating a PEAI-treated perovskite solar cell and the logical flow of the surface passivation mechanism.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for perovskite solar cell fabrication with PEAI treatment.

[Click to download full resolution via product page](#)

Caption: Logical flow of PEAI passivation effects on perovskite films and devices.

Quantitative Data Summary

The following tables summarize the parameters used for PEAI surface treatment and the resulting device performance improvements as reported in various studies.

Table 1: PEAI Solution and Deposition Parameters

PEAI Concentration	Solvent	Spin-Coating Speed (rpm)	Spin-Coating Duration (s)	Reference
1.5 mg/mL	-	-	-	[1]
2 mg/mL	Isopropanol (IPA)	5000	30	[4][9]
4 mg/mL	-	-	-	[10]
10 mM	Isopropanol (IPA)	-	-	[11]

| 20 mM | - | - | - | [12] |

Table 2: Post-Treatment Annealing Parameters

Annealing Temperature (°C)	Annealing Duration (min)	Atmosphere	Reference
100	10	-	[4][9]
100	15	-	[13]
< 150	10 - 120	-	[14][15]

| No Annealing | - | - | [6][7][16] |

Table 3: Impact of PEAI Treatment on Perovskite Solar Cell Performance

Treatment Condition	Control PCE (%)	PEAI-Treated PCE (%)	Relative Improvement (%)	Reference
1.5 mg/mL PEAI	< 11.25	11.25	-	[1]
PEAI Passivation	19.5	21.0	7.7	[7]
PEAI Layer	20.37	22.18	8.9	[6]
Bilayer (PEAI/OAI)	-	24.48	-	[4] [9]

| o-OMe-PEAI Salt | 20.86 | 23.08 | 10.6 | [\[16\]](#) |

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of the PEAI solution and its application to perovskite films.

Protocol 1: Preparation of PEAI Treatment Solution

Materials and Equipment:

- Phenethylammonium Iodide (PEAI) powder
- Anhydrous Isopropanol (IPA)
- Analytical balance
- Vials or beakers
- Magnetic stirrer and stir bar
- Nitrogen-filled glovebox

Procedure:

- Environment: Perform all solution preparation steps inside a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.
- Calculation: Determine the required mass of PEAI and volume of IPA to achieve the desired concentration (e.g., for a 2 mg/mL solution, weigh 10 mg of PEAI).
- Dissolution:
 - Add the weighed PEAI powder to a clean, dry vial.
 - Add the calculated volume of anhydrous IPA (e.g., 5 mL for a 10 mg PEAI mass to make a 2 mg/mL solution).
 - Place a magnetic stir bar in the vial.
- Stirring: Stir the solution at room temperature for at least 2 hours or until the PEAI powder is fully dissolved, resulting in a clear, colorless solution.^[4]
- Filtering (Optional but Recommended): For optimal results, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities before use.
- Storage: Store the solution in a sealed vial inside the glovebox.

Protocol 2: PEAI Surface Treatment via Spin-Coating

Prerequisites:

- A fully formed and annealed 3D perovskite film on a substrate.
- The substrate should be at room temperature after the initial perovskite annealing step.

Materials and Equipment:

- Prepared PEAI treatment solution (from Protocol 1)
- Spin-coater located inside a nitrogen-filled glovebox
- Micropipette

- Hotplate inside a nitrogen-filled glovebox

Procedure:

- Substrate Placement: Carefully place the perovskite-coated substrate onto the chuck of the spin-coater. Ensure it is centered and activate the vacuum to secure it.[17]
- PEAI Solution Deposition:
 - Using a micropipette, dispense a sufficient volume of the PEAI solution (e.g., 100-120 μ L) to completely cover the surface of the perovskite film.[18]
- Spin-Coating Program: Immediately initiate the spin-coating program. A typical two-step program is not necessary, a single high-speed step is common.
 - Speed: 4000 - 5000 rpm.[4][9]
 - Duration: 30 seconds.[4][9]
 - Acceleration: 2000 - 4000 rpm/s.[18]
- Film Formation: The spin-coating process will evenly spread the solution and evaporate the solvent, leaving a thin PEAI-based passivation layer on the perovskite surface.[17][19]

Protocol 3: Post-Treatment Annealing

Note: Some protocols report achieving high efficiency without a post-treatment anneal, where the 2D layer forms spontaneously at room temperature.[6][16] However, a low-temperature anneal is also commonly used to facilitate the reaction between PEAI and any surface-level lead iodide and to remove residual solvent.

Procedure:

- Transfer: Immediately after spin-coating, carefully transfer the substrate from the spin-coater to a pre-heated hotplate inside the glovebox.
- Annealing:

- Temperature: 100 °C.[4][9]
- Duration: 10 minutes.[4][9]
- Cooling: After annealing, remove the substrate from the hotplate and allow it to cool to room temperature inside the glovebox before proceeding with the deposition of subsequent layers (e.g., the hole transport layer).
- Proceed: The PEAI-treated perovskite film is now ready for the deposition of the HTL and the final metal electrode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Engineering the passivation routes of perovskite films towards high performance solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06746G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bilayer interfacial engineering with PEAI/OAI for synergistic defect passivation in high-performance perovskite solar cells | Journal of Semiconductors -- 中国光学期刊网 [opticsjournal.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Surface Passivation of Perovskite Film by 4-Fluorophenethylammonium Iodide toward Stable and Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bilayer interfacial engineering with PEAI/OAI for synergistic defect passivation in high-performance perovskite solar cells [jos.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Researchers develop 3D/2D perovskite solar cell with 23.08% efficiency thanks to PEAI salt | Perovskite-Info [perovskite-info.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
- To cite this document: BenchChem. [Application Notes and Protocols: Phenethylammonium Iodide (PEAI) Surface Treatment of Perovskite Films]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147654#experimental-procedure-for-peai-surface-treatment-of-perovskite-films>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com